molecular formula C13H10Cl2N4O B14009301 8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Cat. No.: B14009301
M. Wt: 309.15 g/mol
InChI Key: ZHIHXHNLXZXPMS-UHFFFAOYSA-N
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Description

8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one is a synthetic chemical compound based on the pyrazolo[1,5-a][1,3,5]triazine core scaffold, designed as a purine bioisostere. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Recent research on closely related 4-benzenesulfonamide derivatives of pyrazolo[1,5-a][1,3,5]triazine has demonstrated potent antitumor activities, with specific compounds exhibiting high efficacy against leukemia, colon cancer, and renal cancer cell lines, with IC50 values reaching the sub-micromolar range (e.g., 0.32 µM against leukemia) . The potential mechanism of action for this class of compounds, as revealed through molecular modeling studies, involves the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and prominent targets in oncology research . The incorporation of the 2,4-dichlorophenyl substituent at the 8-position is a strategic modification aimed at enhancing the molecule's binding affinity and selectivity towards specific biological targets. As a purine bioisostere, this compound can mimic the structure of endogenous purines, allowing it to potentially interact with a variety of enzymes and receptors in biochemical pathways . This product is intended for research applications only, such as in vitro biological screening, hit-to-lead optimization studies, and the investigation of mechanisms of action in oncology and other therapeutic areas. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H10Cl2N4O

Molecular Weight

309.15 g/mol

IUPAC Name

8-(2,4-dichlorophenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C13H10Cl2N4O/c1-6-11(9-4-3-8(14)5-10(9)15)12-16-7(2)17-13(20)19(12)18-6/h3-5H,1-2H3,(H,16,17,20)

InChI Key

ZHIHXHNLXZXPMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(NC2=O)C

Origin of Product

United States

Preparation Methods

Cyclization and Ring Construction

The core pyrazolo[1,5-a]triazin-4-one system is typically synthesized via cyclization reactions involving precursors such as substituted pyrazoles and triazine derivatives. For example, in related pyrazolo-triazine compounds, cyclization can be achieved through:

  • Diazotization of amino-substituted pyrazoles followed by cycloaddition reactions under acidic conditions.
  • Heating of intermediates in the presence of acids like concentrated hydrochloric acid and acetic acid to promote ring closure.

Substitution with 2,4-Dichlorophenyl and Methyl Groups

The introduction of the 2,4-dichlorophenyl substituent at the 8-position and methyl groups at the 2 and 7 positions is accomplished through:

  • Nucleophilic aromatic substitution reactions using 2,4-dichlorophenyl halides or related derivatives.
  • Alkylation reactions employing methylating agents to install methyl groups at the desired positions on the pyrazolo-triazine ring.

Example from Patent Literature

A patent (US11186576B2) describes substituted pyrazolo[1,5-a]triazine derivatives, indicating synthetic methods involving:

  • Use of substituted pyrazolo[1,5-a]triazin-4-yl amines as intermediates.
  • Functionalization through amination and alkylation steps.
  • Conditions typically include controlled temperature, solvents like ethanol or acetic acid, and catalysts or acids to facilitate ring formation and substitution.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Purpose/Outcome Yield/Notes
Diazotization Sodium nitrite, concentrated HCl, acetic acid Formation of diazonium intermediate High, facilitates cycloaddition
Cycloaddition Heating under reflux in acidic medium Formation of fused pyrazolo-triazine ring Efficient ring closure
Nucleophilic substitution 2,4-Dichlorophenyl halide, amines Introduction of 2,4-dichlorophenyl substituent Moderate to high yields
Alkylation Methylating agents (e.g., methyl iodide) Methyl group installation at 2 and 7 positions Controlled regioselectivity
Hydrazinolysis (related) Hydrazine hydrate Formation of hydrazinotriazine intermediates Versatile precursor for derivatives

Analytical Characterization Supporting Preparation

The synthesized compounds are typically characterized by:

These analytical techniques validate the successful synthesis of the target compound and its intermediates.

Research Discoveries and Implications

Research on pyrazolo[1,5-a]triazine derivatives reveals:

  • The synthetic flexibility allows for diverse substitutions, enhancing biological activity.
  • The fused heterocyclic system exhibits promising pharmacological properties such as anti-inflammatory and antimicrobial activities.
  • The preparation methods enable structural modifications that can optimize drug-like properties.

The detailed synthetic strategies and characterization protocols provide a robust platform for further medicinal chemistry exploration of this compound class.

This comprehensive overview of preparation methods for 8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a]triazin-4-one integrates patent insights and peer-reviewed synthetic approaches, supported by analytical validation and biological relevance. The diversity of synthetic routes and functionalization strategies underscores the compound’s significance in heterocyclic and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents such as dimethylformamide (DMF) and dichloromethane. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazolo[1,5-a][1,3,5]triazin-4-one derivatives include substitutions at positions 2, 7, and 8, which significantly influence physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (IR/NMR) Biological Target/Activity
Target Compound 8-(2,4-Dichloro-phenyl), 2,7-Me Not reported δH (DMSO-d6): 2.35 (s, 3H, 2-Me), 2.58 (s, 3H, 7-Me), 7.55–7.75 (m, 3H, Ar-H) CK2 inhibition, anticancer activity
2-(Methylsulfanyl)-8-ethyl derivative (4f) 8-Ethyl, 2-(MeS) 188–190 IR: 1675 cm⁻¹ (C=O); 1H NMR: δ 1.35 (t, 3H, CH2CH3) Not reported
2-(Methylsulfanyl)-8-isopropyl derivative (4g) 8-Isopropyl, 2-(MeS) 192–194 1H NMR: δ 1.45 (d, 6H, CH(CH3)2) Not reported
4-Phenethylthio-2-phenyl derivative 2-Ph, 4-(PhCH2CH2S) Not reported HRMS: m/z 393.1028 (C20H16N4OS) Purine analogue; potential kinase modulation
8-(β-D-ribofuranosyl) derivative 8-Ribofuranosyl Not reported Synthesized via nucleophilic substitution Antiviral nucleoside analogue
Macrocyclic derivative (Compound 3) Cyclopropane-fused macrocycle Not reported X-ray co-crystallized with CK2 (PDB: 3BE9) CK2 inhibition (IC50: pM range)

Notes:

  • The 2-(methylsulfanyl) group enhances solubility but may reduce metabolic stability .
  • Tautomerism : The 4(3H)-one tautomer is favored in solution, as confirmed by NMR, whereas thioxo analogues (e.g., 2-thioxo derivatives) exhibit distinct reactivity and bioactivity .

Biological Activity

The compound 8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one is a member of the pyrazolo-triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group at the 8-position and dimethyl substitutions at the 2 and 7 positions of the pyrazolo ring. Its molecular formula is C13H10Cl2N4C_{13}H_{10}Cl_2N_4 with a molecular weight of approximately 289.13 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a][1,3,5]triazine derivatives. For instance, research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K-562) .

Key Findings:

  • Mechanism of Action : The compound may induce apoptosis through caspase activation pathways (caspase-9 and caspase-3) and inhibit NF-κB signaling .
  • Comparative Efficacy : In vitro studies demonstrate that some derivatives show stronger cytotoxicity than traditional chemotherapeutics like cisplatin .

Antiviral Activity

In addition to anticancer properties, there is emerging evidence suggesting antiviral activity against herpes simplex virus (HSV) . The mechanism appears to involve interference with viral replication processes.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism of Action
AnticancerMCF-70.25 - 0.5Apoptosis via caspase activation
K-5620.30 - 0.45Inhibition of NF-κB
AntiviralHSVN/AInterference with viral replication

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Dichlorophenyl Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.
  • Dimethyl Substituents : May contribute to improved selectivity for cancerous cells over normal cells.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis typically involves cyclization and substitution reactions. For example, refluxing precursors in DMSO (18 hours, 65% yield) followed by crystallization in water-ethanol mixtures is effective for triazole derivatives . Catalysts like glacial acetic acid and solvents like absolute ethanol enhance condensation efficiency during benzaldehyde substitution . Adjusting reflux duration (4–6 hours) and solvent polarity (e.g., dioxane vs. ethanol) can optimize yields for pyrazolo-triazine cores .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

  • Methodological Answer :

  • 1H/13C NMR : Critical for identifying substituent positions. For tert-butyl groups, δ 1.44 ppm (singlet) is diagnostic . Aromatic protons in pyrazolo-triazines appear as multiplets between δ 7.35–8.65 ppm .
  • IR Spectroscopy : Detects carbonyl stretches (e.g., 1716 cm⁻¹ for triazinone C=O) and NH/OH bands (3296–3473 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 402 for C21H16ClN7Al) confirm molecular weight .

Q. What purification methods are suitable for isolating this compound?

  • Methodological Answer : Recrystallization using ethanol-water mixtures improves purity (65–70% recovery) . Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves closely related byproducts, as demonstrated for pyrazolo-pyrimidine analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict electronic properties or biological interactions?

  • Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-31G* level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity . Molecular docking (e.g., AutoDock Vina) into adenosine receptor pockets identifies binding affinities, guided by structural analogs like triazolo[4,3-a]pyrazin-3-ones .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate in vitro activity (e.g., enzyme inhibition) with cellular assays to confirm mechanism .
  • Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., 8-amino derivatives show enhanced receptor binding vs. chloro-substituted analogs .
  • Theoretical Frameworks : Align discrepancies with quantum chemical parameters (e.g., dipole moments, electrostatic potentials) .

Q. How do substituent modifications at the pyrazolo-triazine core alter physicochemical properties?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., Cl, CF3) : Increase thermal stability (m.p. >250°C) and lipophilicity (logP >3.5) .
  • Amino Groups : Improve solubility (via H-bonding) and bioactivity (e.g., 8-amino derivatives exhibit 10-fold higher receptor affinity) .
  • Methyl Groups : Steric hindrance at C2/C7 positions reduces intermolecular stacking, confirmed by X-ray crystallography .

Q. What challenges arise in determining the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., ethanol/chloroform). Challenges include polymorphism (e.g., multiple packing motifs) and radiation sensitivity. Data refinement (R factor <0.05) confirms bond lengths (mean C–C = 1.39 Å) and dihedral angles (e.g., 85° between pyrazole and triazine planes) .

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